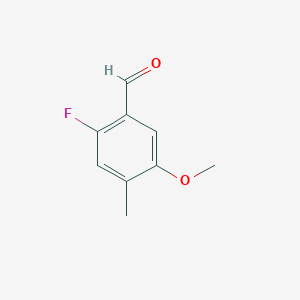

2-Fluoro-5-methoxy-4-methylbenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

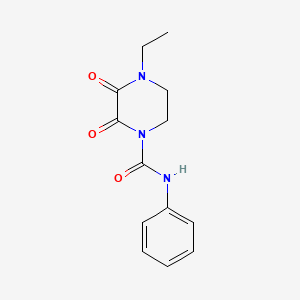

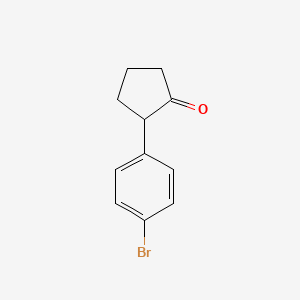

2-Fluoro-5-methoxy-4-methylbenzaldehyde is a fluorinated aromatic aldehyde . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . The molecular formula is C9H9FO2 .

Synthesis Analysis

The synthesis of 2-Fluoro-5-methoxy-4-methylbenzaldehyde can be prepared from 4-bromo-3-fluoroanisole . Another synthesis method involves the reaction of p-Fluorotoluene and 1,1-Dichlorodimethyl ether .Molecular Structure Analysis

The molecular structure of 2-Fluoro-5-methoxy-4-methylbenzaldehyde is represented by the SMILES stringCOC1=CC=C(F)C(C=O)=C1 . The InChI key is PTVFMGRDQFDCMJ-UHFFFAOYSA-N . Chemical Reactions Analysis

2-Fluoro-5-methoxy-4-methylbenzaldehyde may be used in the preparation of various compounds. Some of these include fluorine-containing 2,4,5-trisubstituted imidazole, 1-(2-fluoro-4-methoxyphenyl)-2-propanone, 6-(2-fluoro-4-methoxyphenyl)fulvene, and others .Physical And Chemical Properties Analysis

2-Fluoro-5-methoxy-4-methylbenzaldehyde is a solid at room temperature . It has a molecular weight of 168.17 . The compound is slightly soluble in water .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity :

- The compound has been used in the synthesis of various other chemicals. For example, a study describes the synthesis of Methyl 4-Bromo-2-methoxybenzoate from a related compound, demonstrating the compound's utility in chemical synthesis (Chen Bing-he, 2008).

- Another study explored the synthesis of fluorinated analogues of combretastatin A-4 for anticancer activity, highlighting the role of similar fluorinated benzaldehydes in medicinal chemistry (N. Lawrence et al., 2003).

Bioconversion Potential :

- A study on the fungus Bjerkandera Adusta investigated the bioconversion potential of fluorine-containing aromatic compounds, including ones similar to 2-Fluoro-5-methoxy-4-methylbenzaldehyde, to produce novel halogenated compounds (F. R. Lauritsen & A. Lunding, 1998).

Fluorescent Chemosensors :

- Research has been conducted on developing chemosensors for metal ions using compounds like 5-Fluoro-2-hydroxybenzaldehyde, indicating potential applications in detection and imaging technologies (Wei Gao et al., 2014).

Fluorogenic Aldehydes in Chemical Reactions :

- A study demonstrates the use of fluorogenic aldehydes for monitoring chemical reactions, such as aldol reactions, suggesting applications in analytical chemistry (Haiming Guo & F. Tanaka, 2009).

Synthesis of Hydroxylated and Methoxylated Compounds :

- Research into the synthesis of hydroxylated and methoxylated compounds, including those derived from brominated benzaldehydes, has implications for environmental and toxicological studies (G. Marsh, R. Stenutz & A. Bergman, 2003).

Safety And Hazards

The compound is classified as a combustible solid . It may cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation . Safety measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

2-fluoro-5-methoxy-4-methylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-6-3-8(10)7(5-11)4-9(6)12-2/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVFMGRDQFDCMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-methoxy-4-methylbenzaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[c][1,2,5]thiadiazol-5-yl(7-phenyl-1,4-thiazepan-4-yl)methanone](/img/structure/B2930013.png)

![7-chloro-4-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2930014.png)

![N-(4-bromophenyl)-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/no-structure.png)

![{8-Oxabicyclo[3.2.1]octan-3-yl}methanol](/img/structure/B2930024.png)